The synthesis of GW 813893 involves several steps typical of organic synthesis in pharmaceutical chemistry. The compound's chemical formula is , with a molecular weight of approximately 447.95 g/mol .
The molecular structure of GW 813893 features a complex arrangement conducive to its function as a factor Xa inhibitor.
GW 813893 primarily participates in reactions involving its interaction with factor Xa and potentially other serine proteases.
The mechanism by which GW 813893 exerts its antithrombotic effects involves direct inhibition of factor Xa.
GW 813893 exhibits several notable physical and chemical properties that influence its pharmacological profile.
GW 813893 has been primarily investigated for its potential applications in anticoagulation therapy.
GW-813893 is a novel, orally active inhibitor targeting Factor Xa (FXa), a pivotal serine protease in the blood coagulation cascade. FXa occupies a critical position where the intrinsic and extrinsic pathways converge, forming the tenase complex (Factor VIIa/tissue factor) and ultimately activating thrombin via the prothrombinase complex (Factor Xa/Factor Va/Ca²⁺/phospholipid) [4] [8]. FXa’s dual role in catalyzing prothrombin conversion and amplifying upstream coagulation factors makes it a high-value therapeutic target for thrombotic disorders. Preclinical validation demonstrated that selective FXa inhibition suppresses thrombus formation more efficiently than direct thrombin inhibition, as FXa blockade attenuates multiple downstream coagulation events while preserving initial hemostatic responses [1] [7]. In vivo studies in rat and rabbit thrombosis models confirmed that FXa inhibition by GW-813893 significantly reduced thrombus weight and incidence without impairing primary hemostasis [1].
Table 1: Role of Factor Xa in Coagulation Pathways
Pathway | Components | Function of FXa |
---|---|---|
Extrinsic | Tissue Factor (TF), Factor VIIa | TF-VIIa complex activates FX → FXa |
Intrinsic | Factors IXa, VIIIa, phospholipids | Tenase complex (IXa-VIIIa) activates FX → FXa |
Common | Prothrombinase complex (Xa-Va) | FXa converts prothrombin → thrombin |
GW-813893 functions as an active-site-directed, dual inhibitor of both free FXa and the prothrombinase complex. It binds reversibly to the catalytic S1 and S4 subsites of FXa, blocking its ability to cleave prothrombin [1] [8]. Kinetic analyses reveal that GW-813893 exhibits potent inhibition of free FXa (Kᵢ = 4.0 nM) and retains high activity within the prothrombinase complex (Kᵢ = 9.7 nM) [1]. This dual capacity is pharmacologically significant because prothrombinase-bound FXa is ≈50× more efficient in thrombin generation than free FXa. Unlike indirect FXa inhibitors (e.g., fondaparinux), GW-813893 directly binds FXa without requiring antithrombin III, enabling suppression of clot-bound FXa and reducing thrombus propagation [7] [8]. In plasma-based clotting assays, GW-813893 prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) dose-dependently, correlating with its antithrombotic efficacy [1].
Table 2: Comparative Profile of Direct FXa Inhibitors
Parameter | GW-813893 | Rivaroxaban | Apixaban |
---|---|---|---|
FXa Kᵢ (nM) | 4.0 | 0.7 | 0.8 |
Prothrombinase Kᵢ (nM) | 9.7 | 2.1 | Not reported |
Oral Bioavailability | Yes | Yes | Yes |
Dual FXa/Prothrombinase Inhibition | Yes | Partial | Partial |
The inhibitory kinetics of GW-813893 were characterized using purified human FXa and prothrombinase complexes. Global progress curve analysis of dose-time dependence revealed rapid, competitive inhibition of FXa with a dissociation constant (Kₘ) of ≈2.5 μM for the substrate S-2222 [1] [6]. GW-813893 demonstrated >90-fold selectivity for FXa over related serine proteases (thrombin, Factor VIIa, Factor IXa, activated protein C) and unrelated enzymes, minimizing off-target interactions [1]. Binding studies using isothermal titration calorimetry (ITC) confirmed a 1:1 stoichiometry and high-affinity interaction (KD = 3.2 nM) with FXa’s active site. The binding was enthalpy-driven, indicating strong hydrogen bonding and van der Waals interactions with key residues (e.g., Asp189 and Gly218) in the S1 pocket [6] [9]. Pre-steady-state kinetic analyses further indicated a two-step binding mechanism: initial rapid formation of an encounter complex (kₒₙ = 1.2 × 10⁷ M⁻¹s⁻¹), followed by a conformational adjustment (kₜᵢgₕₜ = 15 s⁻¹) to achieve tight inhibition [6].
Beyond anticoagulation, GW-813893 influences cellular signaling pathways via protease-activated receptors (PARs). FXa activates PAR-1 and PAR-2 on endothelial cells, fibroblasts, and platelets, triggering pro-inflammatory and pro-fibrotic responses (e.g., NF-κB activation, cytokine release, adhesion molecule expression) [8]. GW-813893 dose-dependently suppressed FXa-mediated PAR-1 signaling in human umbilical vein endothelial cells (HUVECs), reducing:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0